molecular formula C8H10BrNO3 B1389832 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide CAS No. 878775-97-4

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide

Cat. No.: B1389832
CAS No.: 878775-97-4
M. Wt: 248.07 g/mol
InChI Key: SRDWIAFPYJIWTE-UHFFFAOYSA-N
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Description

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring with an oxo group at the 2-position and a propionic acid moiety attached to the nitrogen atom of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide typically involves the reaction of 2-hydroxypyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) in anhydrous acetone. The reaction mixture is refluxed to yield the desired product . The product is then purified and converted to its hydrobromide salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and crystallization of the compound to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is unique due to the presence of the propionic acid moiety, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

3-(2-oxopyridin-1-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.BrH/c10-7-3-1-2-5-9(7)6-4-8(11)12;/h1-3,5H,4,6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDWIAFPYJIWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
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3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
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3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
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3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
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3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide

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